

N-butylacrylamide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-butylacrylamide**

Cat. No.: **B1268921**

[Get Quote](#)

An In-depth Technical Guide to **N-butylacrylamide**: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **N-butylacrylamide**, with a primary focus on the commercially significant isomer, N-tert-butylacrylamide. Information on **N-n-butylacrylamide** is also included for comparative purposes. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Structure and Identification

N-butylacrylamide exists as two primary isomers: **N-n-butylacrylamide** and **N-tert-butylacrylamide**. The structural difference lies in the arrangement of the butyl group attached to the nitrogen atom, which significantly influences their physical and chemical properties.

N-n-butylacrylamide features a linear butyl group, allowing for greater chain flexibility.

N-tert-butylacrylamide (NTBA) possesses a bulky tertiary butyl group, which imparts steric hindrance and unique solubility characteristics to its polymers.^[1]

Below are the graphical representations of their chemical structures.

Figure 1. Chemical structure of **N-n-butylacrylamide**.

Figure 2. Chemical structure of **N-tert-butylacrylamide**.

Physical and Chemical Properties

The physical and chemical properties of **N-n-butylacrylamide** and **N-tert-butylacrylamide** are summarized in the tables below.

Table 1: Physical and Chemical Properties of **N-n-butylacrylamide**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ NO	
Molecular Weight	127.18 g/mol	
CAS Number	2565-18-6	[2]
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	83-85 °C @ 1 Torr	[2]
Density	0.876 ± 0.06 g/cm ³ (Predicted)	
Purity	≥96%	
Storage Temperature	0-10 °C	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	
Rotatable Bond Count	4	
Topological Polar Surface Area	29.1 Å ²	

Table 2: Physical and Chemical Properties of **N-tert-butylacrylamide**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ NO	[3]
Molecular Weight	127.18 g/mol	[1]
CAS Number	107-58-4	[1]
Appearance	White crystalline powder	[4]
Melting Point	126-132 °C	[5]
Density	1.20 g/cm ³	[1]
Solubility	Slightly hazardous to water	[4]
Purity	≥96.0%	[5]
log Pow	1.45	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	29.1 Å ²	[4]

Experimental Protocols

Synthesis of N-tert-butylacrylamide

A common method for the synthesis of N-tert-butylacrylamide is the Ritter reaction, which involves the reaction of an olefin or an alcohol with a nitrile in the presence of a strong acid.[1]

Materials:

- tert-Butyl alcohol
- Acrylonitrile
- Strong acid catalyst (e.g., sulfuric acid)

- Benzene (for recrystallization)

Procedure:

- React tert-butyl alcohol with acrylonitrile in the presence of a strong acid catalyst.[\[6\]](#)
- The crude product is then purified by recrystallization.
- Dissolve the crude N-tert-butylacrylamide in warm, dry benzene.[\[6\]](#)
- Allow the solution to cool, promoting the formation of white crystals.[\[6\]](#)
- Filter the crystals and dry them to obtain pure N-tert-butylacrylamide. The yield is typically around 87%.[\[6\]](#)

Purification of Acrylonitrile (Pre-synthesis Step)

For optimal reaction outcomes, the acrylonitrile monomer should be purified to remove inhibitors and other impurities.

Materials:

- Acrylonitrile
- 5% NaOH solution
- 3% Orthophosphoric acid solution
- Double distilled water
- Anhydrous CaCl_2
- Nitrogen gas

Procedure:

- Wash the acrylonitrile with a 5% NaOH solution in water to remove the inhibitor.[\[6\]](#)[\[7\]](#)

- Subsequently, wash with a 3% orthophosphoric acid solution in water to eliminate basic impurities.[6][7]
- Wash with double distilled water and then dry over anhydrous CaCl_2 .[6][7]
- Distill the dried acrylonitrile under reduced pressure in a nitrogen atmosphere.[6][7]
- Store the purified acrylonitrile in a clean, dry, amber-colored bottle at 5°C.[7]

Characterization of N-tert-butylacrylamide

¹H-NMR Spectroscopy:

- Instrument: GSX-400 spectrometer (JEOL, Tokyo, Japan) operating at 400 MHz.[6]
- Solvent: CDCl_3 .[6]
- Procedure: Dissolve a sample of the synthesized N-tert-butylacrylamide in CDCl_3 and record the ¹H-NMR spectrum.
- Characteristic Peaks:
 - 1.42 ppm (tert-butyl protons)[6]
 - 5.59-6.28 ppm (vinyl protons)[6]
 - 7.27 ppm (N-H proton)[6]

¹³C-NMR Spectroscopy:

- The monomer can also be confirmed by ¹³C-NMR spectroscopy.[6]

FTIR Spectroscopy:

- Identification: Conforms to standard spectra.[5]
- Procedure: Obtain the FTIR spectrum of the sample and compare it with a reference spectrum for N-tert-butylacrylamide to confirm its identity.

Free Radical Polymerization of N-tert-butylacrylamide

N-tert-butylacrylamide can be polymerized via free radical polymerization to form poly(N-tert-butylacrylamide).

Materials:

- N-tert-butylacrylamide (monomer)
- AIBN (Azobisisobutyronitrile) (initiator)
- DMF (Dimethylformamide) (solvent)
- Methanol

Procedure:

- Dissolve a total of 5g of N-tert-butylacrylamide and 50 mg of AIBN initiator in 25 ml of DMF in a standard reaction tube to create a homogenous solution.[6]
- Flush the mixture with oxygen-free dry nitrogen gas.[6]
- Carry out the copolymerization reaction at 70°C for a duration that yields a conversion below 10%. [6]
- After the reaction, cool the vessel and pour the solution into ice-cold water to precipitate the copolymer.[6]
- Wash the precipitated copolymer with methanol to remove any unreacted monomers.[6]

Applications in Drug Development

Polymers and copolymers of N-tert-butylacrylamide, particularly thermoresponsive hydrogels, have shown significant promise in various biomedical applications, including drug delivery.[1]

- Thermoresponsive Drug Delivery: Poly(N-tert-butylacrylamide) is a temperature-sensitive polymer.[1] This property can be utilized in drug delivery systems where the release of a therapeutic agent is triggered by changes in temperature.

- **Hydrogels for Controlled Release:** Copolymers of N-tert-butylacrylamide can be used to produce hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, which can improve drug efficacy and reduce side effects.[8]
- **Cell Immobilization:** The unique properties of N-tert-butylacrylamide-based polymers make them suitable for immobilizing cells, a technique used in various biotechnological and therapeutic applications.[1]

Experimental/Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and polymerization of N-tert-butylacrylamide for potential use in drug delivery applications.

[Click to download full resolution via product page](#)

Figure 3. Workflow for N-tert-butylacrylamide synthesis and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A detailed overview about n-Tert-Butylacrylamide CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]
- 2. N-N-BUTYLACRYLAMIDE | 2565-18-6 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. bdmaee.net [bdmaee.net]
- 5. N-tert-Butylacrylamide, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijsr.net [ijsr.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [N-butylacrylamide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268921#n-butylacrylamide-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com